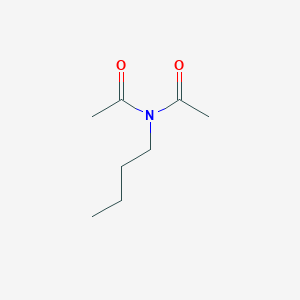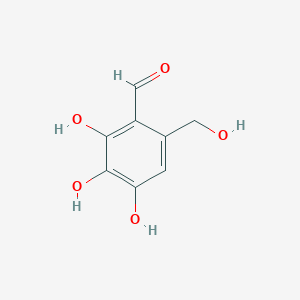![molecular formula C18H16N2O2 B075654 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- CAS No. 1564-29-0](/img/structure/B75654.png)
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- is a heterocyclic compound that belongs to the oxazoline family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Méthodes De Préparation
The synthesis of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- can be achieved through several routes. One common method involves the Erlenmeyer-Plöchl azlactone synthesis, which typically uses amino acids or their derivatives as starting materials. The reaction conditions often include the use of acetic anhydride and a base such as sodium acetate .
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position, where reagents like halogens or alkyl groups can be introduced
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce various reduced oxazoline compounds .
Applications De Recherche Scientifique
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- include other oxazoline derivatives such as:
- 2-Oxazolin-5-one, 4-benzylidene-2-phenyl-
- 2-Oxazolin-5-one, 4-(4-methoxybenzylidene)-2-phenyl-
- 2-Oxazolin-5-one, 4-(4-chlorobenzylidene)-2-phenyl-
These compounds share a similar core structure but differ in the substituents attached to the benzylidene group. The uniqueness of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKVHOLUBDIRH-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)


![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)



